Odanacatib

Catalog No.
S549033
CAS No.
603139-19-1
M.F
C25H27F4N3O3S
M. Wt
525.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Odanacatib

CAS Number

603139-19-1

Product Name

Odanacatib

IUPAC Name

(2S)-N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide

Molecular Formula

C25H27F4N3O3S

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C25H27F4N3O3S/c1-23(2,26)14-20(22(33)32-24(15-30)12-13-24)31-21(25(27,28)29)18-6-4-16(5-7-18)17-8-10-19(11-9-17)36(3,34)35/h4-11,20-21,31H,12-14H2,1-3H3,(H,32,33)/t20-,21-/m0/s1

InChI Key

FWIVDMJALNEADT-SFTDATJTSA-N

SMILES

CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

MK0822; MK-0822; MK 0822; Odanacatib .

Canonical SMILES

CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F

Isomeric SMILES

CC(C)(C[C@@H](C(=O)NC1(CC1)C#N)N[C@@H](C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F

Description

The exact mass of the compound Odanacatib is 525.17093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Odanacatib: is a potential medication for osteoporosis . It works by inhibiting cathepsin K, the key enzyme driving bone resorption during bone reconstruction, thereby inhibiting bone resorption without affecting bone formation and leading to increased bone density .

Here is some information about its application in the field of osteoporosis treatment:

    Specific Scientific Field: Osteoporosis Treatment

    Summary of the Application: Odanacatib is a potential medication for osteoporosis.

    Methods of Application or Experimental Procedures: In the studies, researchers conducted a systematic review and meta-analysis to assess the efficacy and safety of Odanacatib in osteoporosis treatment.

Asymmetric Hydrogenation of Trifluoromethyl Ketones

Treatment of Patients with Osteoporosis

    Specific Scientific Field: Osteoporosis Treatment.

    Summary of the Application: Odanacatib (ODN) is a potential osteoporosis medication.

    Methods of Application or Experimental Procedures:

    Results or Outcomes: Application of 50 mg ODN produced significantly greater BMD increases and lower fracture incidence than that of the control.

Odanacatib is a selective and reversible inhibitor of cathepsin K, a cysteine protease enzyme predominantly expressed by osteoclasts. Its chemical formula is C25H27F4N3O3SC_{25}H_{27}F_{4}N_{3}O_{3}S with a molecular weight of approximately 525.56 g/mol . Odanacatib is primarily developed for the treatment of postmenopausal osteoporosis, where it plays a crucial role in reducing bone resorption while preserving bone formation to some extent . By inhibiting cathepsin K, odanacatib effectively decreases the breakdown of collagen in the bone matrix, leading to increased bone mineral density and a reduced risk of fractures .

Odanacatib acts as a selective inhibitor of cathepsin K. It binds to the enzyme's active site, preventing it from breaking down bone matrix components. This inhibition disrupts the bone resorption process, potentially leading to increased bone mineral density [, ].

Other Reactions

Information on other relevant chemical reactions involving odanacatib is limited due to its ongoing research phase.

As odanacatib is undergoing clinical trials, comprehensive safety data is still being collected. However, pre-clinical studies suggest good tolerability, with no major safety concerns identified yet [].

Odanacatib functions through the inhibition of cathepsin K, which is responsible for collagen degradation in bone tissue. The mechanism involves binding to the active site of cathepsin K, thereby preventing its enzymatic activity . The major metabolic pathway for odanacatib involves hydroxylation by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8, which yield metabolites that are less effective than the parent compound in inhibiting cathepsin K . Other metabolic processes include glucuronidation and oxidation, contributing to its elimination from the body.

Odanacatib exhibits potent anti-osteoporotic activity by significantly reducing biochemical markers of bone resorption. Clinical studies have shown that it can reduce these markers by approximately 60-70%, while simultaneously allowing for some degree of bone formation . The pharmacokinetics indicate an initial peak plasma concentration within 2-6 hours after administration, with a terminal half-life ranging from 66 to 93 hours, supporting its once-weekly dosing regimen . The drug has demonstrated sustained suppression of bone resorption biomarkers throughout treatment periods.

The synthesis of odanacatib involves multiple steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final structure. While specific synthetic routes are proprietary, they generally employ standard organic chemistry techniques such as:

  • Formation of amide bonds: Key to linking various functional groups.
  • Fluorination: Introducing fluorine atoms to enhance potency and selectivity.
  • Cyclopropyl modifications: These modifications can improve metabolic stability.

The exact synthetic pathway may vary among manufacturers but generally adheres to these principles to ensure efficacy and safety in the final product.

Odanacatib's primary application is in the treatment of postmenopausal osteoporosis. It aims to:

  • Increase Bone Mineral Density: Clinical trials have shown that odanacatib can lead to significant increases in bone mineral density at critical skeletal sites such as the hip and lumbar spine over extended periods .
  • Reduce Fracture Risk: By decreasing bone resorption without adversely affecting bone formation, odanacatib helps lower the incidence of fractures associated with osteoporosis .

Odanacatib has been studied for potential drug interactions primarily concerning its metabolism via cytochrome P450 enzymes. It is known that certain medications may influence its bioavailability and efficacy:

  • Food interactions: High-fat meals can increase the bioavailability of odanacatib due to enhanced solubility .
  • Drug interactions: Co-administration with other drugs metabolized by CYP3A4 or CYP2C8 may necessitate dosage adjustments due to potential alterations in odanacatib's metabolism.

Several compounds exhibit similar mechanisms or therapeutic targets as odanacatib. Here are some notable examples:

Compound NameMechanismUnique Features
BortezomibProteasome inhibitorUsed primarily in cancer therapy
RomosozumabSclerostin inhibitorStimulates bone formation while inhibiting resorption
DenosumabRANKL inhibitorMonoclonal antibody that prevents osteoclast formation
TanezumabNerve growth factor inhibitorPrimarily used for pain management

Odanacatib is unique due to its selective inhibition of cathepsin K, which allows it to reduce bone resorption effectively while preserving bone formation, minimizing side effects associated with broader-spectrum inhibitors .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

525.17092555 g/mol

Monoisotopic Mass

525.17092555 g/mol

Heavy Atom Count

36

Appearance

white solid powder, m.p. = 223 - 224 oC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N673F6W2VH

GHS Hazard Statements

Aggregated GHS information provided by 35 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in osteoporosis.
Treatment of osteoporosis

Pharmacology

Increases bone mineral density and reduces risk of fractures in osteoporosis [A19389].
Odanacatib is an inhibitor of cathepsin K with potential anti-osteoporotic activity. Odanacatib selectively binds to and inhibits the activity of cathepsin K, which may result in a reduction in bone resorption, improvement of bone mineral density, and a reversal in osteoporotic changes. Cathepsin K, a tissue-specific cysteine protease that catalyzes degradation of bone matrix proteins such as collagen I/II, elastin, and osteonectin plays an important role in osteoclast function and bone resorption.

Mechanism of Action

Odanacatib inhibits cathepsin K, likely by binding to its active site. Cathepsin K is a cysteine protease enzyme which is secreted by osteoclasts. Cathepsin K is responsible for the breakdown of collagen in the bone matrix as part of bone resorption. The inhibition of this enzyme results in decreased bone resorption without affecting bone deposition resulting in increased bone mineral density. This increased bone mineral density strengthens the bone which leads to fewer fractures in osteoporosis.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Cysteine peptidases [EC:3.4.22.-]
CTSK [HSA:1513] [KO:K01371]

Pictograms

Health Hazard

Health Hazard

Other CAS

603139-19-1

Absorption Distribution and Excretion

Tmax of 2-6h. The absolute bioavailabilities observed with 30mg and 50 mg doses are 70% and 30% respectively. When taken with high fat meals the 50mg dose's bioavailability increases to 49% and tmax increases to 10.5h.
16.9% excreted in urine. 74.5% excreted in feces.
100L
Total clearance of 0.8L/h.

Metabolism Metabolites

The major metabolite is the product of hydroxylation by CYP3A4 and CYP2C8. This metabolite is active but is 25 times less effective at inhibiting cathepsin K than odanacatib. The other metabolites are produced through glutathione conjugation, hydrolysis, dealkylation, glucuronidation, oxidation, and cyclization.

Wikipedia

Odanacatib

Biological Half Life

Apparent half life observed to be 87.3-94.7h.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Chapurlat RD. Treatment of postmenopausal osteoporosis with odanacatib. Expert Opin Pharmacother. 2014 Jan 24. [Epub ahead of print] PubMed PMID: 24456412.
2: Odanacatib, a cathepsin K inhibitor, superior to alendronate. Bonekey Rep. 2013 Sep 4;2:426. doi: 10.1038/bonekey.2013.160. eCollection 2013. PubMed PMID: 24422127; PubMed Central PMCID: PMC3789222.
3: Retraction notice: Odanacatib for the treatment of postmenopausal osteoporosis. Expert Opin Pharmacother. 2014 Jan;15(1):151. doi: 10.1517/14656566.2014.868399. Epub 2013 Nov 30. PubMed PMID: 24289716.
4: Anderson MS, Gendrano IN, Liu C, Jeffers S, Mahon C, Mehta A, Mostoller K, Zajic S, Morris D, Lee J, Stoch SA. Odanacatib, a selective cathepsin K inhibitor, demonstrates comparable pharmacodynamics and pharmacokinetics in older men and postmenopausal women. J Clin Endocrinol Metab. 2013 Dec 20:jc20131688. [Epub ahead of print] PubMed PMID: 24276460.
5: Chapurlat RD. Odanacatib for the treatment of postmenopausal osteoporosis. Expert Opin Pharmacother. 2014 Jan;15(1):97-102. doi: 10.1517/14656566.2014.853038. Epub 2013 Oct 25. Retraction in: Expert Opin Pharmacother. 2014 Jan;15(1):151. PubMed PMID: 24156249.
6: Stoch SA, Witter R, Hrenuik D, Liu C, Zajic S, Mehta A, Chandler P, Morris D, Xue H, Denker A, Wagner JA. Odanacatib does not influence the single dose pharmacokinetics and pharmacodynamics of warfarin. J Popul Ther Clin Pharmacol. 2013;20(3):e312-20. Epub 2013 Oct 2. PubMed PMID: 24142206.
7: Jensen PR, Andersen TL, Pennypacker BL, Duong le T, Delaissé JM. The bone resorption inhibitors odanacatib and alendronate affect post-osteoclastic events differently in ovariectomized rabbits. Calcif Tissue Int. 2014 Feb;94(2):212-22. doi: 10.1007/s00223-013-9800-0. Epub 2013 Oct 2. PubMed PMID: 24085265.
8: Bonnick S, De Villiers T, Odio A, Palacios S, Chapurlat R, Dasilva C, Scott BB, Le Bailly De Tilleghem C, Leung AT, Gurner D. Effects of Odanacatib on BMD and Safety in the Treatment of Osteoporosis in Postmenopausal Women Previously Treated With Alendronate: A Randomized Placebo-Controlled Trial. J Clin Endocrinol Metab. 2013 Dec;98(12):4727-35. doi: 10.1210/jc.2013-2020. Epub 2013 Sep 24. PubMed PMID: 24064689.
9: Zerbini CA, McClung MR. Odanacatib in postmenopausal women with low bone mineral density: a review of current clinical evidence. Ther Adv Musculoskelet Dis. 2013 Aug;5(4):199-209. doi: 10.1177/1759720X13490860. PubMed PMID: 23904864; PubMed Central PMCID: PMC3728981.
10: Williams DS, McCracken PJ, Purcell M, Pickarski M, Mathers PD, Savitz AT, Szumiloski J, Jayakar RY, Somayajula S, Krause S, Brown K, Winkelmann CT, Scott BB, Cook L, Motzel SL, Hargreaves R, Evelhoch JL, Cabal A, Dardzinski BJ, Hangartner TN, Duong le T. Effect of odanacatib on bone turnover markers, bone density and geometry of the spine and hip of ovariectomized monkeys: a head-to-head comparison with alendronate. Bone. 2013 Oct;56(2):489-96. doi: 10.1016/j.bone.2013.06.008. Epub 2013 Jun 24. PubMed PMID: 23806798.
11: Cabal A, Jayakar RY, Sardesai S, Phillips EA, Szumiloski J, Posavec DJ, Mathers PD, Savitz AT, Scott BB, Winkelmann CT, Motzel S, Cook L, Hargreaves R, Evelhoch JL, Dardzinski BJ, Hangartner TN, McCracken PJ, Duong le T, Williams DS. High-resolution peripheral quantitative computed tomography and finite element analysis of bone strength at the distal radius in ovariectomized adult rhesus monkey demonstrate efficacy of odanacatib and differentiation from alendronate. Bone. 2013 Oct;56(2):497-505. doi: 10.1016/j.bone.2013.06.011. Epub 2013 Jun 20. PubMed PMID: 23791777.
12: Stoch SA, Witter R, Hreniuk D, Liu C, Zajic S, Mehta A, Brandquist C, Dempsey C, Degroot B, Stypinski D, Denker A, Wagner JA. Absence of clinically relevant drug-drug interaction between odanacatib and digoxin after concomitant administration. Int J Clin Pharmacol Ther. 2013 Aug;51(8):688-92. doi: 10.5414/CP201864. PubMed PMID: 23782582.
13: Nakamura T, Shiraki M, Fukunaga M, Tomomitsu T, Santora AC, Tsai R, Fujimoto G, Nakagomi M, Tsubouchi H, Rosenberg E, Uchida S. Effect of the cathepsin K inhibitor odanacatib administered once weekly on bone mineral density in Japanese patients with osteoporosis-a double-blind, randomized, dose-finding study. Osteoporos Int. 2014 Jan;25(1):367-76. doi: 10.1007/s00198-013-2398-2. Epub 2013 May 29. PubMed PMID: 23716037.
14: Brixen K, Chapurlat R, Cheung AM, Keaveny TM, Fuerst T, Engelke K, Recker R, Dardzinski B, Verbruggen N, Ather S, Rosenberg E, de Papp AE. Bone density, turnover, and estimated strength in postmenopausal women treated with odanacatib: a randomized trial. J Clin Endocrinol Metab. 2013 Feb;98(2):571-80. doi: 10.1210/jc.2012-2972. Epub 2013 Jan 21. PubMed PMID: 23337728.
15: Fratzl-Zelman N, Roschger P, Fisher JE, Duong le T, Klaushofer K. Effects of Odanacatib on bone mineralization density distribution in thoracic spine and femora of ovariectomized adult rhesus monkeys: a quantitative backscattered electron imaging study. Calcif Tissue Int. 2013 Mar;92(3):261-9. doi: 10.1007/s00223-012-9673-7. Epub 2012 Nov 23. PubMed PMID: 23179105.
16: Stoch SA, Zajic S, Stone JA, Miller DL, van Bortel L, Lasseter KC, Pramanik B, Cilissen C, Liu Q, Liu L, Scott BB, Panebianco D, Ding Y, Gottesdiener K, Wagner JA. Odanacatib, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics--results from single oral dose studies in healthy volunteers. Br J Clin Pharmacol. 2013 May;75(5):1240-54. doi: 10.1111/j.1365-2125.2012.04471.x. PubMed PMID: 23013236; PubMed Central PMCID: PMC3635595.
17: Ng KW. Potential role of odanacatib in the treatment of osteoporosis. Clin Interv Aging. 2012;7:235-47. doi: 10.2147/CIA.S26729. Epub 2012 Jul 12. Review. PubMed PMID: 22866001; PubMed Central PMCID: PMC3410681.
18: Langdahl B, Binkley N, Bone H, Gilchrist N, Resch H, Rodriguez Portales J, Denker A, Lombardi A, Le Bailly De Tilleghem C, Dasilva C, Rosenberg E, Leung A. Odanacatib in the treatment of postmenopausal women with low bone mineral density: five years of continued therapy in a phase 2 study. J Bone Miner Res. 2012 Nov;27(11):2251-8. doi: 10.1002/jbmr.1695. PubMed PMID: 22777865.
19: Jayakar RY, Cabal A, Szumiloski J, Sardesai S, Phillips EA, Laib A, Scott BB, Pickarski M, Duong le T, Winkelmann CT, McCracken PJ, Hargreaves R, Hangartner TN, Williams DS. Evaluation of high-resolution peripheral quantitative computed tomography, finite element analysis and biomechanical testing in a pre-clinical model of osteoporosis: a study with odanacatib treatment in the ovariectomized adult rhesus monkey. Bone. 2012 Jun;50(6):1379-88. doi: 10.1016/j.bone.2012.03.017. Epub 2012 Mar 24. PubMed PMID: 22469953.
20: Khosla S. Odanacatib: location and timing are everything. J Bone Miner Res. 2012 Mar;27(3):506-8. doi: 10.1002/jbmr.1541. PubMed PMID: 22354850.

Explore Compound Types